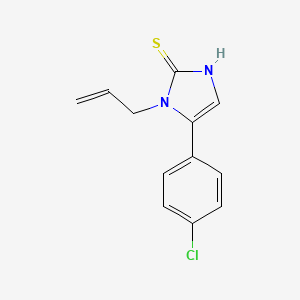
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol, commonly known as CIPT, is a small molecule that has been studied for its potential in various scientific fields. It belongs to the class of imidazole-based compounds and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of CIPT is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and receptors. For example, it has been shown to inhibit xanthine oxidase, which is involved in the production of uric acid and reactive oxygen species. CIPT has also been shown to inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. In addition, CIPT has been shown to activate the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Studies have shown that CIPT has a number of biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in various inflammatory diseases. CIPT has also been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and other physiological processes. In addition, CIPT has been shown to inhibit the growth of certain cancer cells, specifically breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CIPT in lab experiments is its high yield in the synthesis process, which makes it a reliable and efficient compound for research purposes. In addition, CIPT has shown promising results in various scientific fields, making it a versatile compound for research. However, one limitation of using CIPT in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CIPT. One area of interest is its potential as an anticancer agent, specifically against breast cancer cells. Further studies are needed to investigate the mechanism of action and efficacy of CIPT in cancer treatment. Another area of interest is its potential as an anti-inflammatory agent, specifically in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to investigate the biochemical and physiological effects of CIPT in these diseases. Finally, there is potential for the development of new derivatives of CIPT with improved solubility and efficacy in lab experiments.
Synthesemethoden
The synthesis of CIPT involves the condensation of 4-chlorophenyl hydrazine with acrolein followed by the addition of carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized to form CIPT. The yield of the synthesis method is reported to be around 70-80%, making it a reliable and efficient method for the production of CIPT.
Wissenschaftliche Forschungsanwendungen
CIPT has been extensively studied for its potential in various scientific fields. In medicinal chemistry, it has shown promising results as an antifungal and antibacterial agent. Studies have also shown that CIPT has potential as an anticancer agent, specifically against breast cancer cells. In biochemistry, CIPT has been studied for its ability to inhibit certain enzymes, such as xanthine oxidase and monoamine oxidase, which are involved in various physiological processes. In pharmacology, CIPT has been shown to have anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-prop-2-enyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDYGLPPSNPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

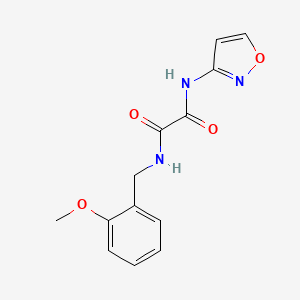
![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)
![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)
![Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2534475.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)
![9-Chloro-2-(4-methoxyphenyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2534478.png)
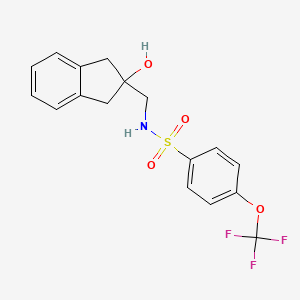
![(1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2534480.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2534481.png)
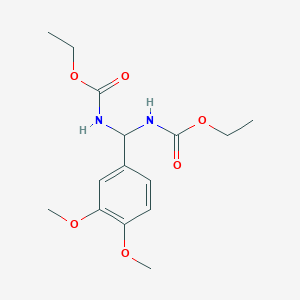
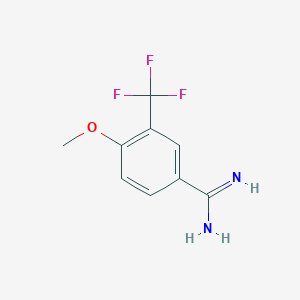

![N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2534488.png)
